4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate
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Overview
Description
4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-IODOPHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of cyano, phenoxy, acetamido, imino, iodophenyl, and furan-2-carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-IODOPHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the iodination of a phenyl ring, followed by the introduction of the furan-2-carboxylate group. The cyano and phenoxy groups are then added through nucleophilic substitution reactions. The final steps involve the formation of the acetamido and imino groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-IODOPHENYL FURAN-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-IODOPHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-IODOPHENYL FURAN-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE
- 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-CHLOROPHENYL FURAN-2-CARBOXYLATE
Uniqueness
4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-IODOPHENYL FURAN-2-CARBOXYLATE is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of functional groups also provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C21H14IN3O5 |
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Molecular Weight |
515.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-iodophenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H14IN3O5/c22-16-10-14(7-8-18(16)30-21(27)19-6-3-9-28-19)12-24-25-20(26)13-29-17-5-2-1-4-15(17)11-23/h1-10,12H,13H2,(H,25,26)/b24-12+ |
InChI Key |
FGIRDQFBHLWRCW-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)I |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)I |
Origin of Product |
United States |
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